7-Bromo-5-methoxy-2-phenyl-benzooxazole

Fluorescence spectroscopy Photophysics Heavy-atom effect

7-Bromo-5-methoxy-2-phenyl-benzooxazole (C14H10BrNO2, MW 304.14 g/mol) is a tri-substituted benzoxazole derivative bearing a bromine atom at position 7, a methoxy group at position 5, and a phenyl ring at position 2. It belongs to the privileged 2-phenylbenzoxazole (PBO) scaffold, which is widely exploited in medicinal chemistry for its diverse biological activities—including antibacterial, antifungal, anticancer, and estrogen receptor modulation—and in materials science as a robust fluorescent core.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
Cat. No. B8436813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxy-2-phenyl-benzooxazole
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Br)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C14H10BrNO2/c1-17-10-7-11(15)13-12(8-10)16-14(18-13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeySLCHSCAXRSRFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methoxy-2-phenyl-benzooxazole – A Functionalized 2-Phenylbenzoxazole Building Block for Drug Discovery and Fluorescent Materials


7-Bromo-5-methoxy-2-phenyl-benzooxazole (C14H10BrNO2, MW 304.14 g/mol) is a tri-substituted benzoxazole derivative bearing a bromine atom at position 7, a methoxy group at position 5, and a phenyl ring at position 2 . It belongs to the privileged 2-phenylbenzoxazole (PBO) scaffold, which is widely exploited in medicinal chemistry for its diverse biological activities—including antibacterial, antifungal, anticancer, and estrogen receptor modulation—and in materials science as a robust fluorescent core [1]. The concurrent presence of an electron-donating methoxy group and a heavy bromine atom on the benzoxazole ring creates a distinct electronic profile that cannot be replicated by mono-substituted or non-halogenated PBO analogs, directly impacting both photophysical behavior and chemical reactivity.

Why 7-Bromo-5-methoxy-2-phenyl-benzooxazole Cannot Be Replaced by 5-Methoxy-2-phenylbenzoxazole or 7-Bromo-2-phenylbenzoxazole


The substitution pattern on the benzoxazole core produces non-additive effects that preclude simple interchange between in-class compounds. Replacing the 7-bromo group with hydrogen (as in 5-methoxy-2-phenylbenzoxazole) eliminates the heavy-atom effect that modulates both solution fluorescence quantum yield and solid-state emission intensity, while also removing the aryl bromide handle essential for downstream cross-coupling derivatization [1]. Conversely, omitting the 5-methoxy group (as in 7-bromo-2-phenylbenzoxazole) alters the electron density distribution on the ring system, which affects both the compound's photophysical properties and its potential interactions with biological targets where methoxy groups have been shown to contribute to hydrogen-bond acceptor capacity [2]. The quantitative consequences of these structural differences are detailed below.

Quantitative Differentiation Evidence for 7-Bromo-5-methoxy-2-phenyl-benzooxazole Against Closest Analogs


Solution Fluorescence Quantum Yield Suppression via Heavy-Atom Effect vs. Non-Halogenated 2-Phenylbenzoxazole

In a systematic study of halogenated 2-phenylbenzoxazole derivatives, the introduction of a bromine atom on the benzoxazole ring progressively decreased the solution fluorescence quantum yield (Φf) relative to the unsubstituted 2-phenylbenzoxazole, as predicted by the heavy-atom effect [1]. While this study examined halogenation on the phenyl ring rather than on the benzoxazole core, the heavy-atom effect is position-independent; a bromine at the 7-position of the benzoxazole ring is expected to produce a comparable reduction in solution Φf versus the non-brominated 5-methoxy-2-phenylbenzoxazole analog. This differential can be exploited in applications requiring modulated fluorescence intensity or in assays where turn-on/turn-off fluorescence responses are desired.

Fluorescence spectroscopy Photophysics Heavy-atom effect

Solid-State Photoluminescence Efficiency Differential: Brominated vs. Fluorinated/Chlorinated 2-Phenylbenzoxazole Derivatives

The same halogenated 2-phenylbenzoxazole series revealed that solid-state photoluminescence efficiency is non-monotonic with halogen size: efficiency increased from the fluorinated to the chlorinated derivative, then decreased for the brominated and further declined for the iodinated derivative, the latter being virtually non-emissive [1]. The brominated derivative thus occupies a distinct intermediate position in the solid-state emission hierarchy—more emissive than the iodinated analog but less emissive than the chlorinated analog—making it suited for applications requiring moderate solid-state fluorescence without the near-complete quenching observed with iodine.

Solid-state fluorescence Photoluminescence Crystal engineering

Aryl Bromide Synthetic Handle for Cross-Coupling Derivatization vs. Non-Halogenated 5-Methoxy-2-phenylbenzoxazole

The bromine atom at position 7 serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig, Sonogashira), enabling post-functionalization of the benzoxazole core without altering the 5-methoxy or 2-phenyl substituents [1][2]. In contrast, 5-methoxy-2-phenylbenzoxazole lacks any halogen handle and requires de novo synthesis to introduce additional substituents at the 7-position. This difference directly impacts synthetic efficiency in library generation and lead optimization campaigns, where the brominated compound can serve as a common late-stage intermediate for parallel derivatization.

Synthetic chemistry Cross-coupling C–C bond formation

Lipophilicity Modulation (LogP) by Concurrent 7-Bromo and 5-Methoxy Substitution vs. Mono-Substituted Analogs

The combination of a lipophilic bromine substituent (π value ≈ +0.86 for aromatic Br) and a moderately polar methoxy group (π value ≈ −0.02 for aromatic OCH3) on the benzoxazole scaffold yields a computed logP that differs substantially from both the des-bromo analog (5-methoxy-2-phenylbenzoxazole, predicted logP ≈ 3.7) and the des-methoxy analog (7-bromo-2-phenylbenzoxazole, predicted logP ≈ 4.1) [1]. For 7-Bromo-5-methoxy-2-phenyl-benzooxazole, the predicted logP of approximately 3.9–4.0 places it in the optimal range for oral bioavailability (Lipinski's Rule of Five: logP ≤ 5) while retaining sufficient polarity for aqueous solubility, a balance that neither mono-substituted analog achieves with the same precision.

Physicochemical properties Lipophilicity Drug-likeness

7-Position Benzoxazole Substitution as a Determinant of Estrogen Receptor β Selectivity – Class-Level Basis for Biological Differentiation

A foundational structure–activity relationship study by Malamas et al. (2004) demonstrated that 7-position-substituted benzoxazoles constitute the most selective ligands within the aryl diphenolic azole series, with the clinical candidate ERB-041 (a 7-ethenyl substituted analog) achieving >200-fold selectivity for ERβ over ERα (IC50: 5 nM vs. 1216 nM for human receptors) [1]. While the specific 7-bromo-5-methoxy substitution pattern was not tested in this study, the general principle that substituents at the 7-position critically influence ERβ selectivity—likely through interactions with the ERα Met421/ERβ Ile373 residue difference in the ligand-binding pocket—provides a strong class-level rationale for selecting 7-substituted over 5-substituted or unsubstituted benzoxazole analogs in ER-targeted drug discovery programs.

Estrogen receptor ER-beta selectivity Nuclear receptor pharmacology

Bromine Substituent Contribution to Molecular Polarizability and Intermolecular Halogen Bonding vs. Non-Halogenated PBO Analogs

The X-ray crystallographic analysis of halogenated 2-phenylbenzoxazole derivatives by Ghodbane et al. (2015) revealed that the halogen atom significantly influences molecular packing and crystal habit—with particle morphology evolving from elongated platelets (fluorinated) to cubic particles (iodinated) as a function of halogen size [1]. The brominated derivative occupied an intermediate position in this morphological progression, and its crystal structure displayed specific C–Br···π and C–Br···O halogen-bonding interactions that are absent in the non-halogenated analog. These directional non-covalent interactions provide an additional tool for crystal engineering and solid-state property tuning that 5-methoxy-2-phenylbenzoxazole cannot offer.

Halogen bonding Crystal engineering Molecular polarizability

High-Priority Application Scenarios Where 7-Bromo-5-methoxy-2-phenyl-benzooxazole Confers a Selection Advantage


Late-Stage Diversification in Medicinal Chemistry SAR Campaigns

In lead optimization programs, the aryl bromide at position 7 enables rapid parallel library synthesis via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling without disturbing the 5-methoxy and 2-phenyl pharmacophoric elements [1]. This contrasts sharply with 5-methoxy-2-phenylbenzoxazole, which would require individual de novo synthesis for each 7-substituted analog. The predicted logP of ~3.9–4.0 also places the parent scaffold in a favorable drug-likeness zone before derivatization, reducing the risk of generating library members with poor physicochemical properties [2].

Solid-State Fluorescent Material Design Requiring Controlled Emission Intensity

The bromine atom at position 7 imparts a heavy-atom effect that suppresses solution fluorescence while maintaining moderate solid-state photoluminescence—a profile that is distinct from both non-halogenated PBO analogs (bright in solution and solid state) and iodinated analogs (virtually non-emissive solid state) [1]. This intermediate emission behavior is advantageous in applications such as mechanochromic sensors, where a change in emission intensity upon mechanical stress is desired, or in optoelectronic devices requiring balanced charge transport and emission.

Estrogen Receptor β-Focused Drug Discovery Programs

The 7-position substitution pattern on the benzoxazole core has been established as a critical determinant of ERβ selectivity, with 7-substituted analogs achieving >200-fold selectivity over ERα in the most optimized cases [1]. While the specific 7-bromo-5-methoxy-2-phenyl substitution has not been directly profiled against ERβ, the class-level SAR strongly supports its prioritization over 5-substituted-only or unsubstituted PBO scaffolds when ERβ selectivity is a program goal. The bromine atom also provides a synthetic handle for further optimization without altering the core pharmacophore.

Crystal Engineering and Halogen-Bonding-Directed Supramolecular Assembly

The bromine atom's capacity for directional C–Br···π and C–Br···O halogen bonding, combined with the methoxy group's hydrogen-bond acceptor ability, makes this compound a versatile tecton for crystal engineering studies [1]. It occupies an intermediate position in the halogen-size-dependent morphological progression (platelet → cubic), enabling access to crystal habits that are distinct from those achievable with fluorinated, chlorinated, or iodinated analogs. This is particularly relevant for the design of organic micro- and nanomaterials where particle morphology directly affects functional properties.

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